Acetylatractylodinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Acetylatractylodinol, a natural product isolated from Atractylodes lancea , has been identified to interact with key proteins such as PI3K , AKT , and MAPK1 . These proteins play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound binds well to its targets, PI3K, AKT, and MAPK1, with binding energies less than -5 kcal/mol . This binding interaction triggers a series of biochemical reactions that lead to changes in the cellular processes controlled by these proteins .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-protein kinase B (AKT) signaling pathways . These pathways are involved in regulating cellular responses to a variety of stimuli and play a key role in controlling cell growth and survival .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and therapeutic potential .
Result of Action
This compound has been shown to possess antioxidant activity . It significantly reduces the levels of inflammatory factors such as tumor necrosis factor-α (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the lungs of acute lung injury model rats . It also inhibits the phosphorylation of PI3K, AKT, p38, and ERK1/2, thus reducing protein expression .
Action Environment
Biochemical Analysis
Biochemical Properties
Acetylatractylodinol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been predicted to bind well to PI3K, AKT, and MAPK1, key proteins involved in cell signaling pathways
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the phosphorylation of PI3K, AKT, p38, and ERK1/2, thus reducing protein expression . This suggests that this compound may act by modulating key signaling pathways in the cell.
Metabolic Pathways
This compound is likely involved in several metabolic pathways, interacting with various enzymes and cofactors
Preparation Methods
Tractylodinol acetate can be isolated from Atractylodes lancea through extraction and purification processes. The compound is typically obtained in a solid form, with a light yellow to yellow color
Chemical Reactions Analysis
Tractylodinol acetate is known to undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert tractylodinol acetate into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving its alkyne group.
Click Chemistry: Tractylodinol acetate contains an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions
Common reagents and conditions used in these reactions include copper catalysts for click chemistry and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Tractylodinol acetate can be compared to other similar compounds, such as atractylenolides I, II, and III, which are also isolated from Atractylodes species . These compounds share similar tricyclic structures and exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. tractylodinol acetate is unique due to its alkyne group, which allows it to participate in click chemistry reactions .
Similar compounds include:
Atractylenolide I: Known for its anti-inflammatory and organ-protective properties.
Atractylenolide II: Less frequently reported but still exhibits pharmacological activity.
Atractylenolide III: Demonstrates potent anti-inflammatory and organ-protective properties.
Properties
IUPAC Name |
[(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-14(16)17-12-8-6-4-2-3-5-7-10-15-11-9-13-18-15/h6-11,13H,12H2,1H3/b8-6+,10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQELYEKOTPXIHM-NBANWCDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC#CC#CC=CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/C#CC#C/C=C/C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of acetylatractylodinol and how is it identified?
A1: this compound is a polyacetylene compound first identified in plants like Atractylodes lancea. Its structure can be determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ]
Q2: Where is this compound found naturally, and how does its concentration vary?
A2: this compound is found in varying concentrations in Atractylodes lancea plants, with significant differences observed depending on the geographical origin of the plant. [] Gas chromatography-mass spectrometry (GC-MS) analysis can be used to identify and quantify this compound in plant extracts. []
Q3: What is the potential therapeutic benefit of this compound and how does it work?
A3: While research is ongoing, this compound is suggested to play a role in the therapeutic effects of Atractylodes rhizoma extract, which has shown potential in alleviating acute lung injury (ALI) in animal models. [] The mechanism is believed to involve the inhibition of inflammatory pathways like PI3K-AKT and MAPK. [] Further research is needed to fully understand the specific role and efficacy of this compound in this context.
Q4: How do the chemical properties of this compound and related compounds influence their biological activity?
A4: Research indicates that the presence and position of specific functional groups within polyacetylene structures, like those found in this compound and related compounds, significantly impact their inhibitory effects on enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). [] These enzymes are involved in inflammatory processes. For instance, the compound 2-[(2'E)-3',7'-dimethyl-2',6'-octadienyl]-4-methoxy-6-methylphenol, isolated alongside this compound, exhibited strong inhibitory effects on 5-LOX and COX-1 but displayed weak antioxidant activity. [] Further studies are needed to fully understand the structure-activity relationship of this compound.
Q5: What analytical techniques are commonly employed to study this compound?
A5: Various analytical methods are employed to isolate, characterize, and quantify this compound. Common techniques include:
- Chromatographic methods: Column chromatography, using materials like silica gel and ODS, is commonly employed to isolate this compound from plant extracts. []
- Spectroscopic methods: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential for structural elucidation and confirmation of this compound. []
- GC-MS: Gas chromatography coupled with mass spectrometry is a powerful technique used for both the identification and quantification of this compound, especially in complex plant matrices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.